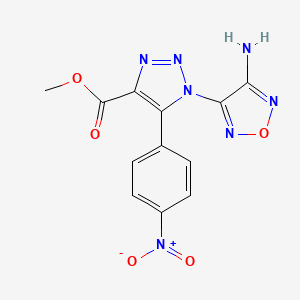
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
Description
- Let’s break it down:
- The 1H-1,2,3-triazole core is a five-membered ring containing three nitrogen atoms. It’s known for its diverse applications in medicinal chemistry and materials science.
- The 4-amino-1,2,5-oxadiazole moiety contributes to the compound’s biological activity.
- The 4-nitrophenyl group adds electronic effects and reactivity.
- The methyl ester serves as a protecting group.
- Overall, this compound combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound with a fascinating structure.
Properties
Molecular Formula |
C12H9N7O5 |
|---|---|
Molecular Weight |
331.24 g/mol |
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H9N7O5/c1-23-12(20)8-9(6-2-4-7(5-3-6)19(21)22)18(17-14-8)11-10(13)15-24-16-11/h2-5H,1H3,(H2,13,15) |
InChI Key |
USSMNEOYEOFPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Remember that this compound’s full potential awaits exploration through ongoing research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


